Cas no 211682-15-4 ((R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-propionic acid)

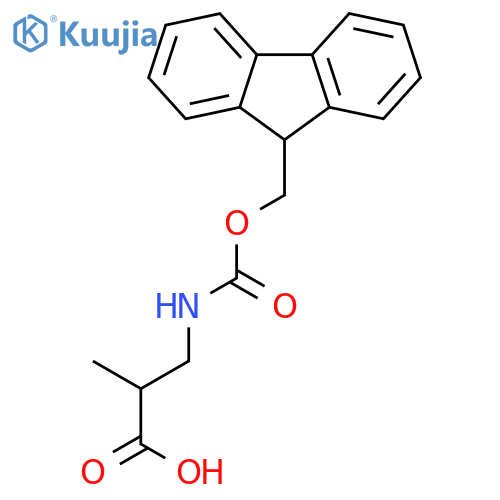

211682-15-4 structure

商品名:(R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-propionic acid

CAS番号:211682-15-4

MF:C19H19NO4

メガワット:325.358465433121

MDL:MFCD04040043

CID:253148

PubChem ID:57648498

(R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-propionic acid 化学的及び物理的性質

名前と識別子

-

- (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid

- Fmoc-R-3-Aminoisobutyric acid

- Fmoc-(R)-3-Amino-2-methylpropanoic acid

- FMoc-aMino-3-(R)-2-Methylpropionic acid

- Fmoc-R-AMPA-OH

- Fmoc-S-AMBA-OH

- Propanoicacid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-methyl-, (2R)-

- (R)-3-(FMoc-aMino)-2-Methylpropionic acid

- AmbotzFAA1761

- (R)-Fmoc-β2-Homoala-OH

- (R)-3-(9H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)-2-METHYL-PROPIONIC ACID

- (2R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoic acid

- (R)-Fmoc-

- A2-Homoala-OH

- (2R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acid

- (R)-FMOC-BETA2-HOMOALANINE

- A879221

- (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoicacid

- 211682-15-4

- SCHEMBL3740743

- GS-0810

- F15176

- EN300-7226149

- AKOS007930823

- (R)-3-(Fmoc-amino)-2-methylpropanoic Acid

- CS-W009869

- (R)-N-(9-FLUORENYLMETHYLOXYCARBONYL)-3-AMINO-2-METHYL PROPIONIC ACID

- MFCD04040043

- (R)-3-(Fmoc-amino)-2-methylpropionic acid, >=95.0% (HPLC)

- DTXSID30583533

- AKOS015948773

- Fmoc-(R)-3-Amino-2-methylpropanoicacid

- (2R)-3-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}-2-METHYLPROPANOIC ACID

- DS-018959

- (R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-propionic acid

-

- MDL: MFCD04040043

- インチ: 1S/C19H19NO4/c1-12(18(21)22)10-20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,20,23)(H,21,22)/t12-/m1/s1

- InChIKey: BMUDOYSTGJHGNI-GFCCVEGCSA-N

- ほほえんだ: O(C(N([H])C([H])([H])[C@]([H])(C(=O)O[H])C([H])([H])[H])=O)C([H])([H])C1([H])C2=C([H])C([H])=C([H])C([H])=C2C2=C([H])C([H])=C([H])C([H])=C12

計算された属性

- せいみつぶんしりょう: 325.13100

- どういたいしつりょう: 325.13140809g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 24

- 回転可能化学結合数: 6

- 複雑さ: 444

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 75.6

- 疎水性パラメータ計算基準値(XlogP): 3.1

じっけんとくせい

- PSA: 75.63000

- LogP: 3.63670

- 光学活性: [α]/D -10.5±1°, c = 1 in DMF

(R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-propionic acid セキュリティ情報

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 福カードFコード:3-10

- ちょぞうじょうけん:2-8°C

(R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-propionic acid 税関データ

- 税関コード:2924299090

- 税関データ:

中国税関番号:

2924299090概要:

2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、包装

要約:

2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

(R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-propionic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R024536-250mg |

(R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-propionic acid |

211682-15-4 | 97% | 250mg |

¥356 | 2024-05-25 | |

| abcr | AB176020-1 g |

(R)-N-(9-Fluorenylmethyloxycarbonyl)-3-amino-2-methyl propionic acid; . |

211682-15-4 | 1g |

€842.00 | 2023-05-07 | ||

| TRC | R113770-50mg |

(R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-propionic acid |

211682-15-4 | 50mg |

$ 180.00 | 2022-06-03 | ||

| Fluorochem | 224479-1g |

R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid |

211682-15-4 | 95% | 1g |

£577.00 | 2022-02-28 | |

| ChemScence | CS-W009869-100mg |

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid |

211682-15-4 | ≥97.0% | 100mg |

$72.0 | 2022-04-27 | |

| Chemenu | CM192129-250mg |

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid |

211682-15-4 | 95% | 250mg |

$*** | 2023-03-30 | |

| Enamine | EN300-7226149-0.5g |

(2R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoic acid |

211682-15-4 | 95% | 0.5g |

$308.0 | 2023-05-29 | |

| ChemScence | CS-W009869-1g |

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid |

211682-15-4 | ≥97.0% | 1g |

$398.0 | 2022-04-27 | |

| Enamine | EN300-7226149-10.0g |

(2R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoic acid |

211682-15-4 | 95% | 10g |

$2882.0 | 2023-05-29 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-294978-1 g |

Fmoc-R-AMPA-OH, |

211682-15-4 | 1g |

¥9,025.00 | 2023-07-11 |

(R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-propionic acid 関連文献

-

Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604

-

Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

-

J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

211682-15-4 ((R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-propionic acid) 関連製品

- 193693-64-0(Fmoc-azetidine-3-carboxylic acid)

- 193887-45-5(Fmoc-(S)-2-(aminomethyl)-4-methylpentanoic acid)

- 35737-10-1(Fmoc-β-Ala-OH)

- 186320-19-4(Fmoc-DL-beta-aminoisobutyric Acid)

- 203854-58-4((S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-propionic acid)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 124-83-4((1R,3S)-Camphoric Acid)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:211682-15-4)(R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-propionic acid

清らかである:99%/99%

はかる:1g/5g

価格 ($):194.0/678.0